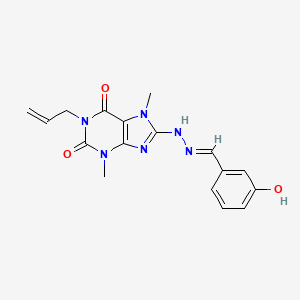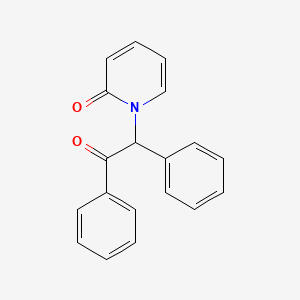![molecular formula C19H15N3O4 B2981527 2-[3-(4-Methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide CAS No. 877656-92-3](/img/structure/B2981527.png)
2-[3-(4-Methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds like this one typically belong to a class of organic compounds known as benzofurans . They are characterized by a fused ring system consisting of a benzene ring and a furan ring.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions, including the creation of the benzofuran ring and the addition of various functional groups. For example, the synthesis of benzimidazole bridged benzophenone substituted indole scaffolds involved benzoylation of substituted phenols under low temperature, followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds depend on their specific structure. For example, the presence of the benzofuran ring and various substituents can influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Antifolate and Antitumor Activity
- Research indicates that certain compounds similar to 2-[3-(4-Methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide have demonstrated significant antifolate and antitumor activity. These compounds have been shown to inhibit dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are key targets in cancer therapy. For example, a study by Gangjee et al. (2000) explored the effects of C9-methyl substitution and conformational restriction on the antitumor activity of classical 5-substituted 2,4-diaminofuro[2,3-d]pyrimidines, indicating increased potency against tumor cell growth in culture (Gangjee et al., 2000).
In Vitro Cytotoxic Activity
- Al-Sanea et al. (2020) synthesized derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide, showing promising in vitro cytotoxic activity against various cancer cell lines. This study suggests potential anticancer applications for compounds structurally related to the queried chemical (Al-Sanea et al., 2020).
Crystal Structure Analysis
- The crystal structures of related compounds have been studied to understand their molecular conformations. For instance, Subasri et al. (2016) analyzed the crystal structures of similar 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, providing insights into the molecular geometry which is crucial for understanding their interaction with biological targets (Subasri et al., 2016).
Development of New Anti-Inflammatory and Analgesic Agents
- Abu‐Hashem et al. (2020) synthesized novel compounds derived from similar chemical structures, investigating their potential as anti-inflammatory and analgesic agents. This suggests the broader therapeutic applications of this class of compounds (Abu‐Hashem et al., 2020).
Antimicrobial and Antituberculosis Activity
- Soni and Patel (2017) synthesized and evaluated isoniazid clubbed pyrimidine derivatives for antimicrobial and antituberculosis activity. Their findings contribute to the understanding of the antimicrobial potential of pyrimidine-based compounds (Soni & Patel, 2017).
Histone Deacetylase Inhibition
- Zhou et al. (2008) developed a compound with a structure related to the queried chemical that selectively inhibits histone deacetylases (HDACs). Such compounds have implications in cancer treatment due to their role in regulating gene expression (Zhou et al., 2008).
Direcciones Futuras
Research into benzofuran derivatives and similar compounds is ongoing, with many potential applications in fields like medicine and materials science. For example, new benzimidazole bridged benzophenone substituted indole scaffolds have shown promising antimicrobial activity , and other derivatives have shown potential neurotoxic effects .
Propiedades
IUPAC Name |
2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c1-11-6-8-12(9-7-11)22-18(24)17-16(21(19(22)25)10-15(20)23)13-4-2-3-5-14(13)26-17/h2-9H,10H2,1H3,(H2,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSJGEOBLDKXEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[2-acetyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2981444.png)
![N1-(4-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2981445.png)
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2981446.png)
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone](/img/structure/B2981449.png)
![8-(2,4-Dimethoxyphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2981450.png)
![6-[(4-Methylphenyl)sulfanyl]nicotinaldehyde](/img/structure/B2981451.png)
![3,4,5,6-tetrachloro-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-ethylpyridine-2-carboxamide](/img/structure/B2981452.png)

![{[(4-Methylphenyl)methyl]carbamoyl}methyl 2-(3-fluorophenyl)acetate](/img/structure/B2981456.png)

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2981462.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2981463.png)

![2-[4-(aminocarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2981466.png)